
5-Methoxybenzofuran-2-carbaldehyde
Overview
Description
5-Methoxybenzofuran-2-carbaldehyde: is an organic compound with the molecular formula C10H8O3 . It is a derivative of benzofuran, featuring a methoxy group at the 5-position and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzofuran-2-carbaldehyde can be achieved through several methods. One common route involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with dimethyl sulfate in the presence of a base such as potassium carbonate to form the methoxy derivative. This is followed by a cyclization reaction using phosphorus oxychloride to yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as in ethanol.
Major Products Formed
Oxidation: 5-Methoxybenzofuran-2-carboxylic acid.
Reduction: 5-Methoxybenzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxybenzofuran-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science:
Mechanism of Action
The mechanism of action of 5-Methoxybenzofuran-2-carbaldehyde is primarily related to its ability to interact with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxybenzofuran-2-carboxylic acid
- 7-Methoxybenzofuran-2-carbaldehyde
- 5-Methoxybenzofuran-2-methanol
Uniqueness
5-Methoxybenzofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and aldehyde groups provide versatile sites for further chemical modification, making it a valuable intermediate in synthetic chemistry .
Biological Activity
5-Methoxybenzofuran-2-carbaldehyde (MBFCA), a compound with the molecular formula C10H8O3, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
This compound is characterized by a methoxy group at the 5-position and an aldehyde group at the 2-position of the benzofuran ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Research indicates that MBFCA exhibits significant biological activity through various mechanisms:
- Antitumor Activity : Studies have shown that benzofuran derivatives, including MBFCA, possess antitumor properties by inhibiting key signaling pathways involved in cancer progression. Notably, they have demonstrated dual inhibitory effects on PI3K and VEGFR-2, which are crucial for tumor growth and angiogenesis .
- Cytotoxicity : In vitro studies have reported that MBFCA displays cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness against hepatocellular carcinoma and cervical cancer cell lines, highlighting its potential as an anticancer agent .
Research Findings and Case Studies
Several studies have evaluated the biological activity of MBFCA and related compounds. Below are key findings:
Pharmacological Applications
- Anticancer Therapy : Due to its ability to inhibit cancer cell proliferation, MBFCA is being explored as a potential lead compound for developing new anticancer drugs.
- Neuroprotective Effects : Preliminary studies suggest that MBFCA may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through its antioxidant activity .
- Anti-inflammatory Properties : Some research indicates that MBFCA could be effective in treating inflammatory diseases, although more studies are needed to confirm these effects .
Safety and Toxicology
While MBFCA shows promising biological activities, understanding its safety profile is crucial for therapeutic applications. Current data suggests moderate toxicity levels; however, comprehensive toxicological studies are necessary to establish safe dosage ranges for clinical use.
Q & A
Q. What are the recommended methods for synthesizing 5-Methoxybenzofuran-2-carbaldehyde in a laboratory setting?
Basic Research Question
A practical approach involves adapting methodologies from structurally similar benzofuran derivatives. For instance, 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using 4-methoxyphenol and styrene with 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . For this compound, modifications could include substituting styrene with a formylating agent (e.g., DMF/POCl₃) or employing Vilsmeier-Haack formylation. Purification via column chromatography and characterization by NMR/HRMS is critical.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : To confirm the methoxy group (δ ~3.8 ppm for OCH₃) and aldehyde proton (δ ~9.8 ppm).
- IR Spectroscopy : To identify carbonyl (C=O stretch ~1680 cm⁻¹) and aromatic C-O-C stretches.
- HRMS : For precise molecular weight confirmation (C₉H₈O₃: 140.14 g/mol) .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents.
Q. How can researchers address contradictions in reported synthetic yields of this compound across studies?
Advanced Research Question
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) can isolate critical factors. For example, DDQ oxidant efficiency in dihydrobenzofuran synthesis was temperature-dependent . Parallel reactions under controlled conditions (e.g., anhydrous vs. humid) and real-time monitoring (via TLC/GC-MS) help identify yield-limiting steps.
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites at the aldehyde group. Molecular docking studies may simulate interactions with nucleophiles (e.g., amines), while MD simulations assess solvent effects. PubChem data for analogous aldehydes (e.g., 5-Hydroxymethylfurfural) suggest solvent polarity significantly impacts reactivity .
Q. What are the critical safety considerations when handling this compound?
Basic Research Question
- Acute Toxicity : Classified as H302 (harmful if swallowed). Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .
Q. How does the methoxy group influence the chemical stability of this compound under various pH conditions?
Advanced Research Question
The electron-donating methoxy group enhances aromatic ring stability but may render the aldehyde susceptible to oxidation. Under acidic conditions, protonation of the carbonyl oxygen could accelerate hydrolysis. Alkaline conditions might promote aldol condensation. Stability studies (e.g., HPLC monitoring at pH 1–13) are recommended. Similar furan aldehydes, like 5-HMF, degrade rapidly above pH 9 .
Q. What challenges exist in chromatographic analysis of this compound, and how can they be mitigated?
Advanced Research Question
Challenges include:
- Polarity : The aldehyde and methoxy groups increase polarity, requiring reverse-phase HPLC (C18 column) with acetonitrile/water mobile phases.
- Peak Tailing : Add 0.1% formic acid to improve peak symmetry.
- Detection : UV detection at 270–290 nm (π→π* transitions of the benzofuran ring) .
Q. What experimental approaches can elucidate the reaction mechanisms of this compound in cross-coupling reactions?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated aldehydes.
- In Situ IR/NMR : Track intermediate formation (e.g., enolates or Schiff bases).
- Electrochemical Analysis : Measure redox potentials to assess coupling feasibility with transition-metal catalysts (e.g., Pd). Studies on 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid suggest steric hindrance from substituents alters reaction pathways .
Properties
IUPAC Name |
5-methoxy-1-benzofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAYERWEZXLSFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177722 | |
Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-19-9 | |
Record name | 5-Methoxy-2-benzofurancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23145-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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